molecular formula C5H9N5S B074803 2-(Methylthio)pyrimidine-4,5,6-triamine CAS No. 1431-40-9

2-(Methylthio)pyrimidine-4,5,6-triamine

Cat. No.: B074803
CAS No.: 1431-40-9
M. Wt: 171.23 g/mol
InChI Key: CTHYWCCCVXWRCA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Methylthio)pyrimidine-4,5,6-triamine typically involves the reaction of appropriate pyrimidine derivatives with methylsulfanyl groups under controlled conditions. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as methylthiol and ammonia . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(Methylthio)pyrimidine-4,5,6-triamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Methylthio)pyrimidine-4,5,6-triamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Methylthio)pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-(Methylthio)pyrimidine-4,5,6-triamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-methylsulfanylpyrimidine-4,5,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5S/c1-11-5-9-3(7)2(6)4(8)10-5/h6H2,1H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHYWCCCVXWRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281730
Record name 2-(Methylsulfanyl)pyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431-40-9
Record name 1431-40-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylsulfanyl)pyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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